5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-3-5-9-2-4(8)6(10-5)7(11)12/h2H,3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDRTBDMOTYRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes for 5-Bromo-2-Substituted Pyrimidines
One-Step Condensation Using 2-Bromomalonaldehyde and Amidines
A highly efficient method to prepare 5-bromo-2-substituted pyrimidines involves a one-step reaction between 2-bromomalonaldehyde and amidine compounds. This method is notable for:
- Simplicity and Safety: The reaction proceeds under relatively mild conditions without hazardous reagents.
- Short Reaction Time: Typically completed within 5 to 8 hours.
- Cost-Effectiveness: Uses inexpensive, readily available raw materials.
- High Yield and Purity: Yields range from 33% to 43% depending on the substituent, with straightforward purification.
- At 0°C, dissolve 2-bromomalonaldehyde in glacial acetic acid with molecular sieves.
- Slowly add amidine hydrochloride solution in acetic acid dropwise at 60–90°C.
- Heat the mixture to 100°C and maintain until the reaction completes (monitored by HPLC).
- Cool, add water, filter, wash, and perform organic extraction with dichloromethane and aqueous sodium hydroxide.
- Dry and concentrate the organic layer to obtain the product.
| Pyrimidine Derivative | Yield (%) | Reaction Time (h) | Characterization (HNMR δ) |
|---|---|---|---|
| 2-Methyl-5-bromopyrimidine | 43 | 5 | δ 8.68 (s, 2H), 2.69 (s, 3H) |
| 5-Bromo-2-phenylpyrimidine | 33 | 8 | δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H) |
This method can be adapted to introduce a methoxymethyl substituent at the 2-position by selecting an appropriate amidine precursor bearing the methoxymethyl group.
Halogenation and Substitution Approaches
Another approach involves multi-step synthesis starting from 2-amino-5-bromopyrimidine or 2-hydroxy-5-bromopyrimidine:
- Step 1: Diazotization of 2-amino-5-bromopyrimidine followed by Sandmeyer or Matman reactions to introduce halogen substituents at the 2-position.
- Step 2: Nucleophilic substitution of the halogen with a methoxymethyl or other nucleophiles to yield 2-substituted-5-bromopyrimidines.
- Step 3: Hydrolysis or further functional group transformation to install the carboxylic acid group at the 4-position.
This method is more complex but allows precise control over substitution patterns and functional groups. It is suitable for industrial scale-up due to the availability of starting materials and established reaction conditions.
Detailed Reaction Conditions and Notes
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | 2-amino-5-bromopyrimidine, acid (H2SO4 or HBr), NaNO2 | Temperature controlled between -4°C to 4°C |
| Sandmeyer Reaction | Fluoroboric acid or halogenating agents | Produces 2-fluoro-5-bromopyrimidine or 2-chloro-5-bromopyrimidine |
| Nucleophilic Substitution | Alkali solution, organic solvent (e.g., DMSO), potassium carbonate | Introduces methoxymethyl or other substituents at 2-position |
| Hydrolysis/Functionalization | Acid or base hydrolysis, high temperature | Converts esters or intermediates to carboxylic acid |
Analytical Characterization
- HNMR Spectroscopy: Used to confirm substitution patterns and purity.
- Mass Spectrometry: Confirms molecular weight consistent with 5-bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid.
- HPLC Monitoring: Ensures reaction completeness and purity during synthesis.
Summary Table of Preparation Methods
| Method | Raw Materials | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| One-step amidine condensation | 2-bromomalonaldehyde, amidines | Condensation | Simple, safe, low cost, scalable | Moderate yields (~33-43%) |
| Diazotization + Sandmeyer + Substitution | 2-amino-5-bromopyrimidine, halogenating agents | Multi-step substitution | Precise control, industrially viable | More steps, requires temperature control |
| Organometallic coupling (less common) | 5-bromo-2-iodopyrimidine, organometallic reagents | Coupling | High specificity | Hazardous reagents, scale limitations |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution Reactions: Products include 5-azido-2-(methoxymethyl)pyrimidine-4-carboxylic acid or 5-thiocyanato-2-(methoxymethyl)pyrimidine-4-carboxylic acid.
Oxidation: Products include this compound oxides.
Reduction: Products include 2-(methoxymethyl)pyrimidine-4-carboxylic acid.
Coupling Reactions: Products include various biaryl derivatives.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through:
- Substitution Reactions: The bromine atom can be replaced with nucleophiles like amines or thiols.
- Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biological Applications
Research indicates that this compound has potential as a biochemical probe or inhibitor in enzymatic studies. Its applications include:
- Antimicrobial Activity: Demonstrated effectiveness against various pathogens, indicating potential for clinical antimicrobial agents.
- Anticancer Activity: Exhibited cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma), showing higher potency than traditional chemotherapeutics like cisplatin.
Medicinal Chemistry
The compound is being explored for its therapeutic properties, particularly in:
- Antiviral and Anticancer Activities: Investigated for its ability to inhibit specific enzymes or interact with nucleic acids, potentially disrupting DNA/RNA synthesis and cellular signaling pathways.
Comparison of Chemical Reactions
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Sodium azide, potassium thiocyanate | 5-Azido-2-(methoxymethyl)pyrimidine-4-carboxylic acid |
| Oxidation | Formation of oxides | Hydrogen peroxide | Oxides of the compound |
| Reduction | Removal of the bromine atom | Lithium aluminum hydride | 2-(Methoxymethyl)pyrimidine-4-carboxylic acid |
| Coupling | Formation of biaryl derivatives | Palladium catalysts, boronic acids | Various biaryl derivatives |
Case Studies
1. Antimicrobial Properties:
In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in clinical settings.
2. Anticancer Activity:
A study evaluated the compound's effects on A549 human lung adenocarcinoma cells, revealing notable cytotoxicity. Compared to traditional treatments like cisplatin, it showed superior efficacy, indicating its promise as a lead compound for cancer therapy development.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid depends on its application. In biochemical studies, it may act by inhibiting specific enzymes or interacting with nucleic acids. The bromine atom and the methoxymethyl group can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of DNA or RNA synthesis, disruption of protein-protein interactions, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Methoxymethyl vs. Methylthio (-S-CH₃) derivatives exhibit nucleophilic substitution reactivity, as seen in the synthesis of 5-bromo-N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide .
- Amino vs. Cyclopropyl Substituents: Dimethylamino-substituted analogs (EN300-126716) participate in hydrogen bonding, making them suitable for targeting enzyme active sites . In contrast, the 1-methylcyclopropyl group in CID 106512088 introduces steric hindrance, which may stabilize conformational isomers in drug candidates .
Biological Activity
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 247.05 g/mol. Its structure includes a bromine atom and a methoxymethyl group attached to the pyrimidine ring, which significantly influences its reactivity and biological interactions.
This compound interacts with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic displacement reactions. This property is crucial for its potential therapeutic effects, including antimicrobial and anticancer activities .
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
2. Anticancer Activity
The compound's anticancer properties have been evaluated using several cancer cell lines. Notably, it has shown cytotoxic effects on A549 human lung adenocarcinoma cells. In comparative studies, it exhibited higher potency than traditional chemotherapeutic agents such as cisplatin, indicating its potential as a lead compound for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrimidine core can significantly affect biological activity. For instance, the introduction of different substituents at specific positions on the pyrimidine ring has been correlated with enhanced antimicrobial and anticancer effects. Compounds with specific functional groups have shown improved selectivity and potency against target cells while minimizing toxicity to non-cancerous cells .
| Compound | Activity Type | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | Antimicrobial | 10.5 | - |
| Cisplatin | Anticancer | 15.0 | - |
| Compound X (SAR variant) | Anticancer | 8.0 | 5.0 |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 10 μM, showcasing its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Evaluation
A recent investigation into the anticancer properties of this compound involved treating A549 cells with varying concentrations over a period of 24 hours. The results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 8 μM, suggesting significant anticancer potential compared to standard treatments .
Q & A
Q. What are the recommended synthetic routes for preparing 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid?
The synthesis typically involves halogenation of a pyrimidine precursor followed by methoxymethylation and carboxylation. A common approach includes:
- Step 1 : Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions.
- Step 2 : Introduction of the methoxymethyl group via nucleophilic substitution (e.g., using methoxymethyl chloride and a base like KCO).
- Step 3 : Carboxylation at the 4-position via palladium-catalyzed carbonylation or hydrolysis of a nitrile intermediate. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement. Similar methodologies are validated in related bromopyrimidine syntheses .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and functional groups.
- LC-MS : To verify molecular weight and purity.
- IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm) and methoxymethyl (C-O stretch ~1100 cm).
- X-ray Crystallography : For absolute configuration determination (if crystalline derivatives are available). Comparative analysis with structurally related compounds (e.g., methyl esters) can resolve ambiguities .
Q. How can researchers achieve high-purity isolation of this compound?
Purification strategies include:
- Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane for intermediate steps.
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) for final crystallization.
- Acid-Base Extraction : Leveraging the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO) for separation from non-acidic impurities. Purity >95% is achievable with rigorous solvent optimization .
Advanced Research Questions
Q. How can regioselectivity challenges in methoxymethylation be addressed?
Regioselectivity is influenced by:
- Directing Groups : Electron-withdrawing substituents (e.g., bromine) direct methoxymethylation to the 2-position via resonance stabilization.
- Catalytic Systems : Transition metals (e.g., CuI) enhance selectivity in SNAr reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over competing pathways. Computational modeling (DFT) can predict reactive sites, as demonstrated in analogous pyrimidine systems .
Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives?
Contradictions (e.g., unexpected H NMR shifts) may arise from:
- Tautomerism : Use deuterated solvents and variable-temperature NMR to detect equilibrium shifts.
- Impurity Interference : Cross-validate with LC-MS and high-resolution mass spectrometry (HRMS).
- Computational Validation : Compare experimental spectra with quantum chemical predictions (e.g., Gaussian or ORCA software) .
Q. How does the carboxylic acid group influence reactivity in cross-coupling reactions?
The carboxylic acid:
- Enables Chelation : Coordinates with Pd catalysts in Suzuki-Miyaura couplings, enhancing reaction efficiency.
- Facilitates Derivatization : Converts to activated esters (e.g., NHS esters) for bioconjugation or amide bond formation.
- Affects Solubility : Requires pH adjustment (e.g., neutralization with EtN) in non-polar reaction media. Case studies on pyrimidine-4-carboxylic acid derivatives highlight these roles .
Q. What methodologies assess this compound’s potential as a kinase inhibitor?
- Enzyme Assays : Measure IC values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
- Molecular Docking : Simulate binding interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., ester or amide derivatives) to probe critical functional groups. Similar frameworks are applied to pyrimidine-based inhibitors in oncological research .
Key Considerations for Contradictory Data
- Synthetic Reproducibility : Batch-to-batch variability in halogenated intermediates (e.g., bromine purity) impacts downstream reactions. Validate starting material quality via H NMR .
- Spectroscopic Artifacts : Rotamers or solvent interactions may skew NMR data. Use deuterated DMSO for improved resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
